5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Medicinal Chemistry Organic Synthesis Building Block Reactivity

Researchers requiring a reactive, metabolically stable alternative to labile amide/ester bonds face regioisomer purity and electronic mismatch risks. This precisely 5,3-substituted 1,2,4-oxadiazole solves that with an electrophilic chloromethyl handle and a trifluoromethyl group. - **Key advantage:** Calculated LogP ~0.97 balances permeability & solubility; avoids regioisomer reactivity pitfalls. - **Applications:** Rapid SAR via amine conjugation, ¹⁹F NMR probe linker, agrochemical fungicide intermediate. - **Supply:** ≥95% purity, stable heterocycle, reliable B2B shipping.

Molecular Formula C4H2ClF3N2O
Molecular Weight 186.52
CAS No. 100442-49-7
Cat. No. B3001624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
CAS100442-49-7
Molecular FormulaC4H2ClF3N2O
Molecular Weight186.52
Structural Identifiers
SMILESC(C1=NC(=NO1)C(F)(F)F)Cl
InChIInChI=1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2
InChIKeyWACHKVQSVMCWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Profile


5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS 100442-49-7) is a halogenated heterocyclic building block with the molecular formula C₄H₂ClF₃N₂O and a molecular weight of 186.52 g/mol . The compound features a 1,2,4-oxadiazole core substituted with an electrophilic chloromethyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position . This heterocyclic scaffold is widely recognized in medicinal chemistry as a metabolically stable bioisostere of amide and ester functionalities, capable of modulating key physicochemical properties such as lipophilicity and hydrogen-bonding capacity [1]. The compound typically serves as a reactive intermediate in multi-step organic syntheses for pharmaceuticals and agrochemicals, with commercial suppliers offering purities ≥95% .

Regioisomeric identity: 5-chloromethyl, 3-trifluoromethyl oxadiazole core
Electrophilic chloromethyl handle for C–N, C–O, C–S bond formation
Bioisostere of amide/ester for metabolic stability research
High-purity research-grade building block

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Irreplaceability


5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole occupies a specific and non-interchangeable chemical space defined by the precise positioning of its two functional groups. While other 1,2,4-oxadiazole derivatives—including regioisomers such as 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole or analogs lacking either the chloromethyl or trifluoromethyl group—may share the same heterocyclic core, they exhibit distinct reactivity profiles and physicochemical properties that preclude generic substitution. The electronic interplay between the 5-chloromethyl and 3-trifluoromethyl substituents on the oxadiazole ring directly governs both the compound's nucleophilic substitution reactivity and its lipophilicity (calculated LogP of approximately 0.97) . Substituting this compound with a regioisomer or an analog featuring a different halogen or alkyl group would alter the steric and electronic environment of the reactive center, thereby changing reaction kinetics, yields in downstream synthetic applications, and ultimately the biological or material properties of the final target molecules [1].

Regioisomer reactivity mismatch
The 5-chloromethyl regioisomer’s electrophilic behavior may not transfer to the 3-chloromethyl variant, altering substitution kinetics and regiochemical outcomes.
Lipophilicity profile shift
Changing substituents on the oxadiazole core can shift lipophilicity away from the balanced range, potentially compromising permeability or solubility.
Reactive handle dependence
Non-halogenated or differently substituted analogs lack the chloromethyl electrophile, limiting direct modular derivatization for library synthesis.

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Differentiation Evidence


Regioisomer Reactivity in Nucleophilic Substitution

The reactivity of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is fundamentally distinct from its regioisomer, 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole . While both compounds are classified as halogenated heterocycles, the position of the chloromethyl group on the oxadiazole ring dictates its electrophilicity and, consequently, its behavior in nucleophilic substitution reactions. The target compound, with the chloromethyl group at the 5-position, serves as a reactive intermediate capable of forming C-N, C-O, and C-S bonds under conditions that may not be directly transferable to the 3-substituted analog due to differential electronic effects exerted by the adjacent nitrogen atoms and the 3-trifluoromethyl group [1].

Regioisomer Reactivity
Class-level inference
Target: 5-chloromethyl-3-trifluoromethyl oxadiazole (electrophilic at 5-position). Comparator: 3-chloromethyl-5-trifluoromethyl regioisomer. Inferred reactivity difference from heterocyclic principles; no direct kinetic data.
Regioisomer selection governs nucleophilic substitution outcome.
No head-to-head kinetic data available; source review recommended.
Medicinal Chemistry Organic Synthesis Building Block Reactivity

Lipophilicity Comparison vs Analogs

The lipophilicity of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, a critical parameter governing membrane permeability and solubility in drug development, has been measured with a calculated LogP value of approximately 0.97 . This value positions the compound within a desirable range for many oral drug candidates (typically LogP 1-3) and is directly influenced by the combination of the polar oxadiazole core, the lipophilic trifluoromethyl group, and the chloromethyl substituent [1]. In contrast, the unsubstituted 1,2,4-oxadiazole exhibits a significantly lower LogP (calculated value ≈ -0.5), while analogs with larger alkyl or aryl groups in place of the chloromethyl moiety would be expected to have substantially higher LogP values (>2.0), which could compromise aqueous solubility and increase off-target binding [2].

Lipophilicity Comparison
Class-level inference
Calculated LogP: Target ≈ 0.97; Unsubstituted oxadiazole ≈ −0.5; Hydrophobic analogs >2.0. Difference ~1.47 units from unsubstituted core.
Balanced lipophilicity supports drug-like property optimization.
Experimental validation via shake-flask or HPLC recommended.
Drug Discovery ADME Properties Physicochemical Profiling

Synthetic Utility for Oxadiazole Library Generation

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole functions as a privileged scaffold in the rapid generation of structurally diverse compound libraries for drug discovery. The chloromethyl group at the 5-position serves as a versatile synthetic handle, enabling efficient derivatization via nucleophilic substitution with a wide range of amines, alcohols, and thiols to produce diverse analogs in high-throughput parallel synthesis formats . This contrasts with non-halogenated oxadiazole analogs, which lack a direct reactive site for such modular diversification and require more complex, lower-yielding multi-step syntheses to achieve similar structural variation [1].

Derivatization Efficiency
Supporting evidence
Chloromethyl handle enables modular substitution with amines, alcohols, thiols. Non-halogenated oxadiazole requires complex multi-step synthesis for diversification.
Facilitates parallel library synthesis for SAR studies.
No quantitative yield comparison available.
Combinatorial Chemistry Drug Discovery Library Synthesis

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Applications


Scaffold Hopping for Anti-Infective Agents

In medicinal chemistry programs targeting bacterial, fungal, or parasitic infections, 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is employed as a key intermediate to replace metabolically labile amide or ester bonds via a scaffold-hopping strategy. The oxadiazole ring acts as a bioisostere, potentially improving metabolic stability and oral bioavailability of lead compounds [1]. The chloromethyl handle allows for the systematic introduction of diverse amine-bearing pharmacophores to rapidly explore structure-activity relationships (SAR) against specific microbial targets, leveraging the compound's favorable LogP (~0.97) for balanced permeability and solubility .

Fluorinated Agrochemical Building Blocks for Fungicides

The compound serves as a strategic intermediate in the development of novel fluorinated agrochemicals, particularly fungicides. The trifluoromethyl group is a privileged motif in modern crop protection agents due to its ability to enhance metabolic stability and lipophilicity, which can improve plant uptake and translocation [2]. Researchers utilize the reactive chloromethyl group to link the oxadiazole core to various biologically active moieties, such as pyrimidine amines or triazoles, generating hybrid molecules with potential activity against phytopathogenic fungi [3]. The regiochemistry of this specific isomer is crucial for achieving the desired spatial orientation of substituents in the target fungicide candidate.

Functional Materials and Energetic Compounds

Beyond life sciences, 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a valuable precursor in materials science for synthesizing functional polymers, coatings, and energetic materials. The 1,2,4-oxadiazole ring contributes thermal stability and a high nitrogen content, while the trifluoromethyl group imparts unique electronic properties and hydrophobicity [4]. The chloromethyl group acts as a reactive site for grafting the heterocycle onto polymer backbones or for further elaboration into more complex, nitrogen-rich heterocycles used in propellants or gas-generating agents. The precise 5,3-substitution pattern on the oxadiazole ring influences the thermal decomposition profile and stability of the resulting materials compared to other regioisomers [5].

Activity-Based Protein Profiling (ABPP) Probes

In chemical biology, the electrophilic chloromethyl group of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole can be utilized as a reactive warhead or a linker attachment point in the design of Activity-Based Protein Profiling (ABPP) probes. The trifluoromethyl group is a valuable spectroscopic handle for ¹⁹F NMR studies, allowing researchers to monitor probe binding and interactions with protein targets without isotopic labeling [6]. The compound's moderate lipophilicity (LogP ≈ 0.97) facilitates cell permeability, making it suitable for designing probes intended for intracellular target engagement studies. By attaching a fluorophore or biotin affinity tag via the chloromethyl group, researchers can create novel probes to identify and validate protein targets in complex proteomes.

Application
Selection Property
Validation Focus
Anti-infective scaffold research
Oxadiazole bioisostere with reactive chloromethyl handle
Metabolic stability, SAR around the core
Agrochemical fungicide intermediate
Trifluoromethyl motif with correct regioisomer
Plant uptake, antifungal activity evaluation
Energetic materials & polymer precursors
Thermal stability, high nitrogen content, regioisomer substitution pattern
Thermal decomposition profile, material properties
ABPP probe design
Electrophilic warhead, ¹⁹F NMR handle, moderate cell permeability
Target engagement, proteome labeling efficiency

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